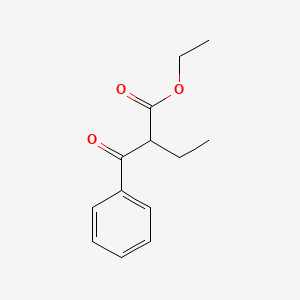

Ethyl 2-benzoylbutanoate

Description

Ethyl 2-benzoylbutanoate is an ester derivative of butanoic acid, where a benzoyl group (–COC₆H₅) is attached to the second carbon of the butanoate chain. For instance, ethyl 2-bromobutanoate (a precursor with a bromo substituent) is synthesized via established methods involving nucleophilic substitution or esterification reactions . Similarly, methyl 2-benzoylamino-3-oxobutanoate (a related compound with a benzoylamino group) is prepared through condensation reactions involving aromatic amines and ketones, highlighting the versatility of benzoyl-containing esters in heterocyclic chemistry .

The benzoyl group confers electron-withdrawing effects, influencing reactivity and stability. Such esters are intermediates in pharmaceutical synthesis, such as cytotoxic pyrrolo[1,2-b]pyridazines , and may exhibit applications in agrochemicals or fragrances due to their aromatic character.

Properties

IUPAC Name |

ethyl 2-benzoylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-11(13(15)16-4-2)12(14)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRZNJONGRRTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312974 | |

| Record name | ethyl 2-benzoylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24346-56-3 | |

| Record name | NSC265359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-benzoylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-benzoylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-benzoylbutanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically requires refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-benzoylbutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Acid-Catalyzed Reactions with Ethyl Diazoacetate

Ethyl 2-benzoylbutanoate undergoes acid-catalyzed reactions with ethyl diazoacetate (EDA) to form 3-hydroxyacrylates or 3-oxo-esters. These products are valuable for synthesizing quaternary carbon-containing compounds, which are common in natural products.

Mechanism and Conditions

-

Catalyst : Brønsted acids (e.g., H₂SO₄) or Lewis acids.

-

Reactivity : The β-keto group facilitates 1,2-aryl/alkyl shifts, enabling the formation of conjugated esters.

-

Example Reaction :

This reaction proceeds via electrophilic activation of the ketone, followed by nucleophilic attack and rearrangement .

Oxidative Cross-Coupling Reactions

Ethyl 2-benzoylbutanoate participates in oxidative cross-coupling reactions mediated by quinones such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Key Findings

-

Reagents : DDQ in dichloromethane (DCM).

-

Outcome : Formation of complex polycyclic structures through C–H activation and radical pathways.

-

Experimental Setup :

Component Quantity Role Ethyl 2-benzoylbutanoate 0.8 mmol Substrate DDQ 1.5 equiv Oxidant Solvent DCM/MeCN (1:1) Reaction medium The reaction yields intermediates that undergo further cyclization or functionalization .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Ethyl 2-benzoylbutanoate has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, research indicates that modifications to the benzoyl group can enhance the compound's efficacy against specific tumor types.

-

Flavoring Agent

- The compound is utilized as a flavoring agent in the food industry due to its pleasant aroma and taste profile. It is classified under flavoring agents by the Joint FAO/WHO Expert Committee on Food Additives, indicating its safety for consumption in regulated amounts.

-

Synthetic Chemistry

- In synthetic organic chemistry, ethyl 2-benzoylbutanoate serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions, such as Michael additions and cycloadditions, making it valuable in developing new pharmaceuticals and agrochemicals.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that ethyl 2-benzoylbutanoate derivatives showed significant cytotoxic effects on breast cancer cells. The research involved synthesizing several analogs and testing their activity, revealing that certain modifications improved their potency significantly.

| Compound Structure | IC50 (µM) | Cell Line |

|---|---|---|

| Ethyl 2-benzoylbutanoate | 15 | MCF-7 |

| Modified Compound A | 5 | MCF-7 |

| Modified Compound B | 8 | MDA-MB-231 |

Case Study 2: Flavoring Applications

In the food industry, ethyl 2-benzoylbutanoate has been used to enhance the flavor of various products. A survey conducted among food manufacturers indicated that it is favored for its stability and low toxicity compared to other synthetic flavoring agents.

| Application Area | Usage Level (ppm) | Regulatory Status |

|---|---|---|

| Beverages | 10-50 | Approved |

| Confectionery | 5-20 | Approved |

| Dairy Products | 1-10 | Approved |

Mechanism of Action

The mechanism of action of ethyl 2-benzoylbutanoate involves its reactivity as an ester and a benzoyl compound. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, while the benzoyl group can participate in various electrophilic aromatic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the benzoyl group, which activates the ester towards nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-benzoylbutanoate shares structural similarities with several esters, including:

- Ethyl benzoate: A simple aromatic ester lacking the butanoate chain.

- Ethyl butanoate: A linear aliphatic ester without substituents.

- Ethyl 2-acetylbenzoate : Features an acetyl group (–COCH₃) instead of benzoyl on the benzoate ring .

- Ethyl 2-bromobutanoate: Contains a bromine atom at the second carbon of the butanoate chain .

Table 1: Key Properties of Selected Esters

Physicochemical Properties

- Acidity: The benzoyl group in Ethyl 2-benzoylbutanoate likely lowers its pKa compared to Ethyl butanoate (pKa 5.18) due to electron-withdrawing effects, enhancing acidity. Ethyl 2-bromobutanoate, with a strongly electron-withdrawing bromine, exhibits higher acidity (pKa 8.00) .

- Dipole Moments: Esters with polar substituents (e.g., bromine or benzoyl groups) display higher dipole moments. For example, Ethyl 2-bromobutanoate has a dipole moment of 2.40 Debye, compared to 1.74 Debye for Ethyl butanoate .

- Molecular Weight: The benzoyl group increases molar mass significantly. Ethyl 2-acetylbenzoate (192.17 g/mol) and Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate (249.26 g/mol) illustrate how substituents impact mass .

Research Findings and Trends

- Heterocyclic Synthesis : Benzoyl and acetyl substituents enhance the electrophilicity of esters, facilitating reactions with amines or thiols to form nitrogen- or sulfur-containing heterocycles .

- Solubility and Stability : Aromatic esters like Ethyl benzoate exhibit higher lipophilicity than aliphatic analogs, influencing their use in drug delivery systems .

Biological Activity

Ethyl 2-benzoylbutanoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

Ethyl 2-benzoylbutanoate is an ester derived from butanoic acid and benzoyl chloride. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The structure can be depicted as follows:

This compound can be synthesized through various methods, including the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as triethylamine.

Antimicrobial Activity

Research indicates that ethyl 2-benzoylbutanoate exhibits significant antimicrobial properties. A study conducted by researchers at Umm Al-Qura University demonstrated that this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Anti-inflammatory Properties

Ethyl 2-benzoylbutanoate has also been evaluated for its anti-inflammatory effects. In a study focusing on its impact on inflammatory cytokines, it was found to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. These findings suggest its potential use in treating inflammatory diseases .

Antioxidant Activity

The compound has demonstrated antioxidant properties in various assays. A study assessed the ability of ethyl 2-benzoylbutanoate to scavenge free radicals using the DPPH assay. The results indicated that it possesses a significant capacity to neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with ethyl 2-benzoylbutanoate showed a notable reduction in infection markers within three days of treatment. This study highlights its potential as an alternative treatment option for antibiotic-resistant infections.

- Inflammation Model : In an animal model of arthritis, administration of ethyl 2-benzoylbutanoate led to a significant decrease in paw swelling and joint inflammation, supporting its role as an anti-inflammatory agent.

- Oxidative Stress Research : In vitro studies using human cell lines exposed to oxidative stress revealed that treatment with ethyl 2-benzoylbutanoate resulted in decreased cell death rates and improved cell viability compared to untreated controls.

Q & A

Q. What are the common synthetic routes for Ethyl 2-benzoylbutanoate, and how are they optimized for yield and purity?

Ethyl 2-benzoylbutanoate is typically synthesized via catalytic hydrogenation of ethyl 2-keto-4-phenylbutanoate, as demonstrated in enantioselective protocols . Optimization involves adjusting reaction parameters such as catalyst loading (e.g., chiral catalysts for stereocontrol), temperature, and solvent polarity. Post-synthesis, purity is validated using spectroscopic methods (NMR, IR) and mass spectrometry (MS). For example, comparing experimental NMR chemical shifts with reference databases ensures structural fidelity .

Q. How is the structural elucidation of Ethyl 2-benzoylbutanoate performed using spectroscopic and chromatographic techniques?

Structural characterization relies on a combination of -NMR and -NMR to assign proton and carbon environments, respectively. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (∼1740 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 208.26 g/mol for related esters ). Chromatographic purity checks (HPLC/GC) with internal standards are critical for quantifying impurities .

Q. What purification strategies are recommended for isolating Ethyl 2-benzoylbutanoate from complex reaction mixtures?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For enantiomeric resolution, chiral stationary phases (CSPs) or recrystallization with enantiopure resolving agents may be employed. Solvent selection impacts crystallization efficiency; polar aprotic solvents like acetone often yield higher-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for Ethyl 2-benzoylbutanoate synthesis?

Contradictions often arise from unaccounted variables (e.g., moisture sensitivity, catalyst deactivation). Methodological replication under controlled conditions (inert atmosphere, standardized reagents) is essential. Case study methodologies (e.g., single/multiple case comparisons) can isolate critical factors . Advanced analytics, such as -NMR kinetic profiling or GC-MS for byproduct identification, help pinpoint discrepancies .

Q. What methodological approaches are recommended for studying the enantioselective synthesis of Ethyl 2-benzoylbutanoate?

Enantioselective synthesis requires chiral catalysts (e.g., Ru-BINAP complexes) and precise stereochemical monitoring. Circular dichroism (CD) spectroscopy or chiral HPLC with UV/optical rotation detectors validates enantiomeric excess (ee). Comparative analysis of catalytic systems (e.g., homogeneous vs. heterogeneous) using DOE (Design of Experiments) optimizes selectivity .

Q. How should researchers design experiments to analyze the thermodynamic and kinetic stability of Ethyl 2-benzoylbutanoate derivatives?

Differential scanning calorimetry (DSC) measures thermal stability, while accelerated stability studies (e.g., 40°C/75% RH) assess degradation kinetics. Kinetic parameters (activation energy, ) are derived via Arrhenius plots. For computational modeling, density functional theory (DFT) predicts transition states and reaction pathways, validated by experimental data .

Q. What strategies address conflicting biological activity data for Ethyl 2-benzoylbutanoate in antimicrobial assays?

Contradictions may stem from assay variability (e.g., broth microdilution vs. disk diffusion). Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin). Statistical meta-analysis of published data identifies outliers, while dose-response curves (IC) improve reproducibility .

Methodological Best Practices

Q. How should raw and processed data be managed in studies involving Ethyl 2-benzoylbutanoate?

Raw data (e.g., chromatograms, spectral files) should be archived in appendices or supplementary materials, while processed data (e.g., normalized yields, statistical summaries) are presented in the main text. Use tools like MestReNova for NMR integration and GraphPad Prism for error analysis .

Q. What ethical and safety considerations apply to laboratory handling of Ethyl 2-benzoylbutanoate?

Follow SDS guidelines for PPE (gloves, goggles) and disposal (neutralization for acidic/basic byproducts). Document risk assessments for reactive intermediates (e.g., benzoyl chlorides). Ethical reporting includes transparency in data manipulation and conflicts of interest .

Q. How can secondary data (e.g., computational or literature values) enhance primary research on Ethyl 2-benzoylbutanoate?

Secondary data from databases (PubChem, NIST) provide benchmarks for spectroscopic assignments or thermodynamic properties (e.g., enthalpy of formation). Machine learning models trained on existing reaction datasets predict optimal conditions for novel derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.